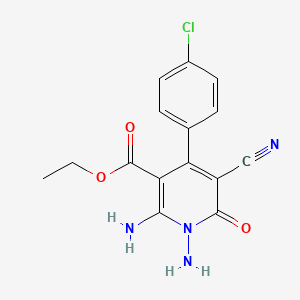![molecular formula C27H24N4O5 B2830144 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-31-3](/img/no-structure.png)
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Potential
- A study by Kendre, Landge, and Bhusare (2015) discussed the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Antibacterial Activity
- Shaikh et al. (2014) synthesized derivatives with significant antibacterial activity against various bacterial strains (Shaikh et al., 2014).
Antifungal Activity
- Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, which demonstrated notable antifungal activity (Hassan, 2013).
Fluorescent Chemosensor Development
- Khan (2020) explored the use of pyrazoline derivatives in the development of fluorescent chemosensors for metal ion detection (Khan, 2020).
Crystal Structures and DFT Studies
- Şahin et al. (2011) focused on synthesizing specific compounds and analyzing their crystal structures and molecular geometries through density functional theory (DFT) (Şahin et al., 2011).
Antitumor Agents
- Gomha, Edrees, and Altalbawy (2016) developed bis-pyrazolyl-thiazoles incorporating thiophene as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Drug-Likeness Properties
- Pandya et al. (2019) synthesized a series of compounds and evaluated their drug-likeness properties through in silico ADME prediction and in vitro microbial investigation (Pandya et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, which is then converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride. The second intermediate is 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde, which is then converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid. The third intermediate is 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from the first two intermediates. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "2-hydroxybenzoic acid", "4-isopropoxyphenylboronic acid", "2-bromo-5-methyloxazole", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde", "thionyl chloride", "pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "2-hydroxybenzoic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetic acid via esterification with acetic anhydride and subsequent cyclization with sulfuric acid.", "2-(benzo[d][1,3]dioxol-5-yl)acetic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride via reaction with thionyl chloride.", "4-isopropoxyphenylboronic acid is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde via Suzuki-Miyaura coupling with 2-bromo-5-methyloxazole.", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid via oxidation with potassium permanganate.", "2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid are combined and reacted with triethylamine and 1,1'-carbonyldiimidazole to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is combined with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and reacted with triethylamine and 1,1'-carbonyldiimidazole to form the target compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] } | |
CAS-Nummer |
1359484-31-3 |
Produktname |
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Molekularformel |
C27H24N4O5 |
Molekulargewicht |
484.512 |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3 |
InChI-Schlüssel |
FXYIPNNODLNMQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)
![3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B2830067.png)
![3-((2E)but-2-enyl)-8-[2-((2E)but-2-enyloxy)phenyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2830070.png)
![8-(4-Bromophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2830071.png)



![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)
![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)